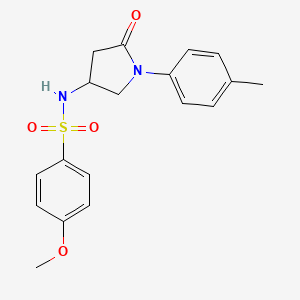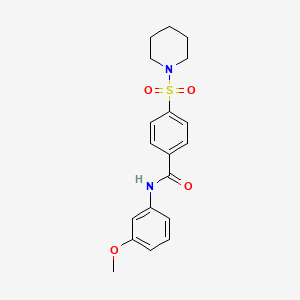![molecular formula C19H21NO6 B2531863 Ethyl 4-{[(2,4-dioxo-1,5-dioxaspiro[5.5]undec-3-ylidene)methyl]amino}benzoate CAS No. 370852-01-0](/img/structure/B2531863.png)
Ethyl 4-{[(2,4-dioxo-1,5-dioxaspiro[5.5]undec-3-ylidene)methyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of ethyl 4-{[(2,4-dioxo-1,5-dioxaspiro[5.5]undec-3-ylidene)methyl]amino}benzoate is not directly detailed in the provided papers. However, similar compounds have been synthesized through various methods. For instance, ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate was synthesized using a reaction involving 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride, ammonium thiocyanate, and ethyl 3-aminobut-2-enoate . Another related compound, ethyl 2-(3-methyl-5-oxo-4,5-dihydro-3H-benzo[e][1,4]diazepin-2-ylamino)benzoate, was synthesized through a condensation reaction followed by reduction and heating in the presence of FeCl3 . These methods may provide insights into potential synthetic routes for the target compound.
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using various spectroscopic and theoretical methods. For example, the vibrational spectra of ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate were investigated using FT-IR, Raman spectroscopy, and theoretical calculations . The geometric parameters and vibrational frequencies were calculated and compared with experimental X-ray diffraction data, showing good agreement . These techniques could be applied to determine the molecular structure of this compound.
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been explored in the literature. For instance, the anti-juvenile hormone activity of ethyl 4-[(7-substituted 1,4-benzodioxan-6-yl)methyl]benzoates was studied, and it was found that the introduction of bulky alkyloxy substituents significantly increased activity . Additionally, the anti-juvenile hormone agent ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate was prepared and shown to induce precocious metamorphosis in larvae . These studies suggest that the functional groups and substituents in the benzoate esters play a crucial role in their biological activity and could be a point of consideration for the target compound's reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of the target compound would likely be influenced by its molecular structure. While the specific properties of this compound are not provided, the properties of structurally related compounds can offer some insights. For example, the solvate formation in the synthesis of ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate butanol solvate indicates solubility considerations . The crystalline and molecular structure of a substituted 1,7-diazaspiro[4.4]nonane was determined by X-ray analysis, which could inform the crystallinity and stability of the target compound .
Scientific Research Applications
Stereochemistry and Synthesis
- Research on cyclic compounds like "2,4-dioxaspiro[5.5]undec-8-enes," which share a structural motif with the query compound, has contributed to understanding the stereochemistry of cyclic compounds. These studies involve the synthesis and configurational assignment of diastereomeric compounds, providing insights into their structural and olfactory properties (Bruns, Conrad, & Steigel, 1979).
Hydrogen-bonded Supramolecular Structures
- The formation of hydrogen-bonded supramolecular structures in compounds similar to the query chemical, such as "ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate," demonstrates the potential of these compounds in creating one, two, and three-dimensional frameworks. This property is crucial for the development of new materials and the study of molecular interactions (Portilla et al., 2007).
Anti-Juvenile Hormone Agents
- Some derivatives have been explored for their role as novel anti-juvenile hormone (anti-JH) agents, indicating potential applications in pest management and insect biology. These compounds have shown effects such as inducing precocious metamorphosis in silkworm larvae, demonstrating their biological activity and potential utility in controlling pest populations (Ishiguro et al., 2003).
Organic Synthesis and Chemical Interactions
- The reaction of similar structural compounds with zinc and ethyl 5-aryl-3-oxo-2,2-diethylpent-4-enoates to form complex organic structures showcases the versatility of these compounds in organic synthesis. These reactions contribute to the broader understanding of chemical interactions and the synthesis of novel organic compounds (Kirillov et al., 2012).
Crystal Structure and Thermodynamic Properties
- A study focused on a derivative coupled with a benzimidazole moiety emphasizes the importance of crystal structure analysis and thermodynamic properties in understanding the stability and behavior of these compounds under different conditions. Such research is fundamental for the development of new drugs and materials with tailored properties (Zeng, Wang, & Zhang, 2021).
Mechanism of Action
Target of Action
It’s known that the compound undergoes cycloreversion to form the fluoro (hetero)aryl ketene .
Mode of Action
Ethyl 4-{[(2,4-dioxo-1,5-dioxaspiro[5.5]undec-3-ylidene)methyl]amino}benzoate undergoes a process called cycloreversion . This process results in the formation of a fluoro (hetero)aryl ketene . The fluoro (hetero)aryl ketene then undergoes efficient coupling with nucleophiles .
Biochemical Pathways
The compound’s ability to undergo cycloreversion and form a fluoro (hetero)aryl ketene, which can efficiently couple with nucleophiles, suggests that it may be involved in various biochemical reactions .
Result of Action
The compound’s ability to form a fluoro (hetero)aryl ketene that can efficiently couple with nucleophiles suggests that it may have significant effects at the molecular and cellular levels .
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 4-[(2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO6/c1-2-24-16(21)13-6-8-14(9-7-13)20-12-15-17(22)25-19(26-18(15)23)10-4-3-5-11-19/h6-9,12,20H,2-5,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQPIFLDFZUCYGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC=C2C(=O)OC3(CCCCC3)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]sulfonylphenyl]pyrrolidine-2,5-dione](/img/structure/B2531780.png)
![Ethyl 1-[(6-ethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B2531781.png)


![N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N-methyl-4-propylbenzenesulfonamide](/img/structure/B2531785.png)
![6-[2-(4-Methoxyphenyl)-2-oxoethyl]-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2531786.png)

![2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-methyl-N-(propan-2-yl)propanamide](/img/structure/B2531789.png)




![4-Bromo-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2531800.png)
